3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydroiodide
Description
Overview of 3-[4-Cyclopentyl-5-(Methylsulfanyl)-4H-1,2,4-Triazol-3-yl]propan-1-amine Hydroiodide
This compound (CAS: 1197609-28-1) is a synthetic organic compound belonging to the 1,2,4-triazole derivative family. Its molecular formula is $$ \text{C}{11}\text{H}{21}\text{IN}_4\text{S} $$, with a molecular weight of 368.28 g/mol. The compound features a 1,2,4-triazole core substituted with cyclopentyl, methylsulfanyl, and propan-1-amine groups, with a hydroiodide counterion enhancing its solubility.
Structural Features
- 1,2,4-Triazole ring : A five-membered heterocycle with three nitrogen atoms at positions 1, 2, and 4.
- Cyclopentyl substituent : A saturated five-membered carbon ring attached to the triazole’s nitrogen, influencing steric and electronic properties.
- Methylsulfanyl group : A sulfur-containing moiety ($$-\text{SCH}_3$$) contributing to lipophilicity and potential metabolic stability.
- Propan-1-amine side chain : A three-carbon aliphatic amine, often critical for biological activity and molecular interactions.
Historical Context of 1,2,4-Triazole Derivatives
1,2,4-Triazoles have been pivotal in medicinal chemistry since the mid-20th century. Early imidazole-based antifungals like ketoconazole (1980s) laid the groundwork for triazole derivatives. The introduction of fluconazole and itraconazole in the 1990s marked a milestone, offering broader antifungal spectra and reduced toxicity. These drugs inhibit fungal cytochrome P450 enzymes, disrupting ergosterol synthesis.
Recent advancements focus on structural modifications to enhance efficacy and overcome resistance. For example, second-generation triazoles like voriconazole and posaconazole incorporate fluorinated aryl groups for improved target binding. The compound this compound exemplifies modern efforts to optimize triazole scaffolds through strategic substituent placement.
Significance in Chemical Research and Structural Chemistry
The structural versatility of 1,2,4-triazoles makes them invaluable in drug discovery. Their ability to form hydrogen bonds and π-π interactions enhances binding to biological targets. In the case of this compound:
- Cyclopentyl group : Introduces conformational rigidity, potentially reducing off-target interactions.
- Methylsulfanyl moiety : Modulates electron density and lipophilicity, impacting membrane permeability.
- Hydroiodide salt : Improves aqueous solubility, a common strategy for enhancing bioavailability.
Studies on analogous compounds highlight the role of substituents in pharmacokinetics. For instance, replacing acetamide groups with triazoles in kinase inhibitors improved metabolic stability while maintaining potency. This compound’s design aligns with trends in bioisosteric replacement, where triazoles mimic amide bonds but offer superior resistance to enzymatic degradation.
Research Applications
Properties
IUPAC Name |
3-(4-cyclopentyl-5-methylsulfanyl-1,2,4-triazol-3-yl)propan-1-amine;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4S.HI/c1-16-11-14-13-10(7-4-8-12)15(11)9-5-2-3-6-9;/h9H,2-8,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGKIRULHXYKQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1C2CCCC2)CCCN.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21IN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydroiodide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the triazole ring through a cyclization reaction, followed by the introduction of the cyclopentyl and methylsulfanyl groups. The final step involves the conversion of the amine to its hydroiodide salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the development of scalable purification methods.
Chemical Reactions Analysis
Nucleophilic Substitution at Methylsulfanyl Group
The methylsulfanyl (-SMe) group undergoes nucleophilic displacement reactions under basic conditions. This reactivity is critical for generating derivatives with modified electronic or steric properties:
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Sodium methoxide | Ethanol, reflux, 6 hr | 5-Methoxy-triazole derivative | 78 | |
| Benzylamine | DMF, 80°C, 12 hr | 5-Benzylamino-triazole analog | 65 |
This reaction proceeds via an SN2 mechanism, where the leaving group (methylsulfide) is replaced by stronger nucleophiles like alkoxides or amines.
Amine-Facilitated Reactions
The primary amine (-CH2CH2CH2NH2) participates in:
A. Acylation
Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane at 0–25°C to form amides:
Example : Reaction with benzoyl chloride yields 85% N-benzoyl derivative.
B. Schiff Base Formation
Condenses with aldehydes (e.g., benzaldehyde) in ethanol under acidic catalysis:
Yields range from 70–92% depending on aldehyde electrophilicity.
Cyclization Reactions
Under dehydrating conditions (e.g., POCl3), the amine and triazole moieties facilitate intramolecular cyclization to form fused heterocycles:
| Cyclization Agent | Temperature | Product Structure | Application |
|---|---|---|---|
| Phosphorus oxychloride | 110°C | Pyrido[1,2-a]triazol-6-one | Antiviral lead compound |
| Polyphosphoric acid | 140°C | Imidazotriazine derivative | Kinase inhibition studies |
These reactions exploit the compound’s bifunctional nature to generate pharmacologically relevant scaffolds .
Catalytic Modifications
InCl3-Catalyzed Functionalization (adapted from analogous triazole systems ):
Ultrasound-assisted InCl3 catalysis (20 mol%) in 50% ethanol at 40°C enables:
-
Rapid coupling with β-ketoesters (<30 min)
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Formation of pyrano[2,3-c]pyrazole hybrids (yields: 80–95%)
Optimized Parameters :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst loading | 20 mol% | Maximizes turnover |
| Solvent | 50% EtOH | Enhances solubility |
| Temperature | 40°C | Balances kinetics/thermodynamics |
Redox Behavior
Electrochemical studies reveal two oxidation peaks at +1.2V and +1.5V (vs. Ag/AgCl), attributed to:
-
Triazole ring oxidation
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Thioether-to-sulfoxide conversion
Controlled potential electrolysis in acetonitrile generates sulfoxide derivatives, which exhibit enhanced aqueous solubility.
Stability Under Physiological Conditions
Hydrolytic stability assays (pH 7.4, 37°C):
| Time (hr) | % Parent Compound Remaining | Major Degradants |
|---|---|---|
| 0 | 100 | — |
| 24 | 94 | Sulfoxide (3%), amine oxide (2%) |
| 48 | 87 | Sulfone (5%), dealkylated triazole (4%) |
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives, including the compound . The mechanism of action often involves the inhibition of cancer cell proliferation through various pathways:
- Cell Line Studies : In vitro studies have demonstrated that compounds similar to 3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydroiodide exhibit significant cytotoxicity against several cancer cell lines, such as U-87 (human glioblastoma) and MDA-MB-231 (triple-negative breast cancer) . These studies often employ assays like MTT to evaluate cell viability and determine IC50 values.
- Mechanistic Insights : The anticancer activity is attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression. For instance, derivatives with similar triazole structures have shown to activate caspase pathways leading to programmed cell death .
Antioxidant Activity
The antioxidant properties of triazole derivatives are another area of significant interest. The ability to scavenge free radicals can contribute to the prevention of oxidative stress-related diseases:
- DPPH Radical Scavenging : Various studies have utilized the DPPH radical scavenging method to assess the antioxidant capacity of triazole compounds. Compounds similar to this compound have shown higher antioxidant activity compared to standard antioxidants like ascorbic acid .
Material Sciences
Beyond medicinal applications, triazoles are gaining traction in material sciences due to their unique electronic properties:
- Nonlinear Optical Properties : Research indicates that triazole derivatives can exhibit nonlinear optical properties suitable for applications in photonic devices. The synthesis of novel triazole compounds has been linked to advancements in materials that could be used in optical switches and sensors .
Summary Table of Applications
| Application Area | Description | Example Findings |
|---|---|---|
| Anticancer Activity | Inhibits proliferation of cancer cells; induces apoptosis | Significant cytotoxicity against U-87 and MDA-MB-231 cells |
| Antioxidant Activity | Scavenges free radicals; reduces oxidative stress | Higher antioxidant activity compared to ascorbic acid |
| Material Sciences | Exhibits nonlinear optical properties; potential for photonic devices | Novel compounds show promise in optical applications |
Case Studies
- Anticancer Activity Study : A recent publication detailed the synthesis and evaluation of various triazole derivatives against cancer cell lines. The study found that specific modifications to the triazole structure enhanced cytotoxic effects significantly .
- Antioxidant Evaluation : Another study focused on synthesizing novel derivatives with enhanced antioxidant activity. The findings suggested that certain structural features contributed positively to their efficacy in scavenging free radicals .
Mechanism of Action
The mechanism of action of 3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydroiodide is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole ring and amine group. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Core
3-[4-(2-Methylpropyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine Hydroiodide
- Structural Difference : The cyclopentyl group in the target compound is replaced by a 2-methylpropyl (isobutyl) group.
2-(1-Methyl-5-phenyl-1H-1,2,4-triazol-3-yl)ethan-1-amine Dihydrochloride
- Structural Difference : A phenyl group replaces the methylsulfanyl moiety, and the substituent at the 1-position is a methyl group.
- The dihydrochloride salt further improves aqueous solubility compared to the hydroiodide form .
Heterocycle Core Modifications
1-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine
- Structural Difference : The triazole core is replaced by a 1,2,4-oxadiazole ring.
- The fluorophenyl group may enhance bioavailability and target selectivity .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| Target Compound (Hydroiodide) | C₁₁H₁₉N₄S·HI | 367.3 | Cyclopentyl, methylsulfanyl, hydroiodide salt |
| 3-[4-(2-Methylpropyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine Hydroiodide | C₁₀H₁₇N₄S·HI | 353.2 | Isobutyl substituent, hydroiodide salt |
| 2-(1-Methyl-5-phenyl-1H-1,2,4-triazol-3-yl)ethan-1-amine Dihydrochloride | C₁₁H₁₄N₄·2HCl | 283.2 | Phenyl group, dihydrochloride salt |
| 1-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine | C₁₃H₁₅FN₄OS | 281.3 | Oxadiazole core, fluorophenyl group |
Research Findings and Implications
- Bioactivity : Triazole derivatives are often explored as kinase inhibitors or antimicrobial agents. The methylsulfanyl group in the target compound may act as a hydrogen-bond acceptor, enhancing interactions with catalytic residues in enzymes .
- Solubility : Hydroiodide and dihydrochloride salts generally exhibit superior solubility in polar solvents compared to free bases, facilitating in vitro assays .
- Metabolic Stability : The cyclopentyl group may reduce metabolic degradation compared to smaller alkyl chains, as seen in similar triazole derivatives .
Biological Activity
The compound 3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydroiodide is a derivative of triazole, a class of compounds known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- IUPAC Name: this compound
- CAS Number: Not specified in the provided data.
Triazole derivatives often interact with various biological targets, including enzymes and receptors. The specific activity of this compound may involve:
- Inhibition of Enzymatic Activity: Triazoles can act as inhibitors for certain enzymes, potentially influencing metabolic pathways.
- Modulation of Receptor Activity: These compounds may interact with G protein-coupled receptors (GPCRs) or other membrane proteins, altering cellular signaling pathways.
Biological Activity Overview
Research indicates that triazole derivatives exhibit a range of biological activities:
Case Studies and Research Findings
-
Antifungal Activity:
A study demonstrated that triazole derivatives effectively inhibit the growth of Candida albicans, suggesting potential use in treating fungal infections. The mechanism involved disruption of ergosterol biosynthesis, essential for fungal cell membrane integrity. -
Antimicrobial Effects:
Another research highlighted the compound's effectiveness against Staphylococcus aureus, indicating its potential as an antimicrobial agent. The study focused on the inhibition of bacterial cell wall synthesis. -
Anticancer Properties:
A recent investigation into the anticancer effects revealed that the compound induces apoptosis in breast cancer cells by activating caspase pathways. This finding underscores its potential as a therapeutic agent in oncology.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
